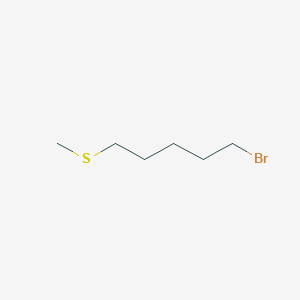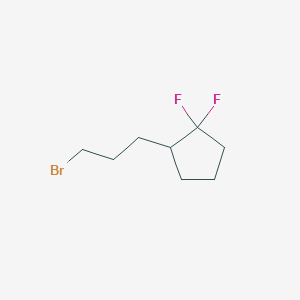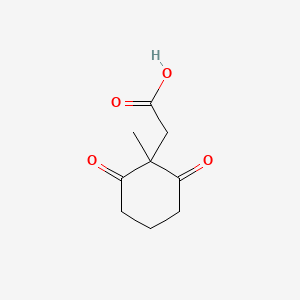
2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid is an organic compound with the molecular formula C9H12O4 It is known for its unique structure, which includes a cyclohexyl ring substituted with two oxo groups and a methyl group, along with an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid typically involves the reaction of cyclohexanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Sulfuric acid
Solvent: Acetic anhydride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product.
化学反応の分析
Types of Reactions
2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products Formed
Oxidation: Formation of cyclohexane-1,2-dione derivatives.
Reduction: Formation of 2-(1-Methyl-2,6-dihydroxycyclohexyl)acetic acid.
Substitution: Formation of esters or amides depending on the reagents used.
科学的研究の応用
2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of 2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators.
類似化合物との比較
Similar Compounds
- 2-(1-Methyl-2,6-dioxocyclohexyl)propanoic acid
- 2-(1-Methyl-2,6-dioxocyclohexyl)butanoic acid
- 2-(1-Methyl-2,6-dioxocyclohexyl)pentanoic acid
Uniqueness
2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the acetic acid moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H12O4 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
2-(1-methyl-2,6-dioxocyclohexyl)acetic acid |
InChI |
InChI=1S/C9H12O4/c1-9(5-8(12)13)6(10)3-2-4-7(9)11/h2-5H2,1H3,(H,12,13) |
InChIキー |
RFKVXMNVANQFNE-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)CCCC1=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Chlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181460.png)
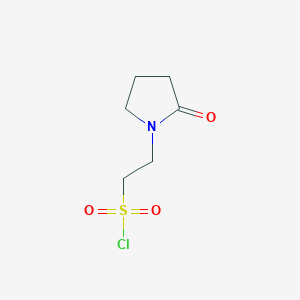
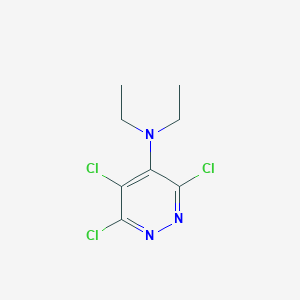
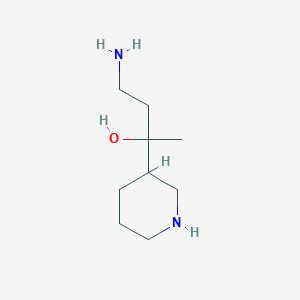
![2-[(Azetidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B13181487.png)

![1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13181501.png)
![N-[(2-Methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13181505.png)

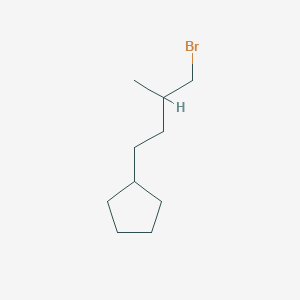

![4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13181536.png)
